molecular formula C7H10O2 B8471767 3-Methylideneoxepan-2-one CAS No. 86953-75-5

3-Methylideneoxepan-2-one

Cat. No. B8471767
M. Wt: 126.15 g/mol
InChI Key: VKOUCEYRNVWDRF-UHFFFAOYSA-N
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Patent
US05523319

Procedure details

This synthesis was carried out by reaction of the silyl enol of ε-caprolactone with chloromethyl phenyl sulphide in the presence of a catalytic amount of zinc chloride to give the sulphurized compound, which was oxidized into sulphoxide using sodium metaperiodate. Pyrolysis of the sulphoxide in refluxing toluene gave α-methylene-ε-caprolactone.
[Compound]
Name
silyl enol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
sulphoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulphoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9]1(SCCl)C=CC=CC=1.I([O-])(=O)(=O)=O.[Na+]>[Cl-].[Zn+2].[Cl-].C1(C)C=CC=CC=1>[CH2:9]=[C:2]1[CH2:3][CH2:4][CH2:5][CH2:6][O:7][C:1]1=[O:8] |f:2.3,4.5.6|

Inputs

Step One
Name
silyl enol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCO1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
sulphoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Four
Name
sulphoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the sulphurized compound, which

Outcomes

Product
Name
Type
product
Smiles
C=C1C(=O)OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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